molecular formula C23H22N2O2 B3534727 2-(3,4-DIMETHOXYPHENYL)-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE

2-(3,4-DIMETHOXYPHENYL)-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE

Cat. No.: B3534727
M. Wt: 358.4 g/mol
InChI Key: LCSKRYAGRWAKNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-DIMETHOXYPHENYL)-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHOXYPHENYL)-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available precursors. The process often includes the formation of intermediate compounds through reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHOXYPHENYL)-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or signal transduction interference . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3,4-DIMETHOXYPHENYL)-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE include:

Uniqueness

What sets this compound apart from these similar compounds is its unique benzodiazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[(3-methylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-16-7-6-8-17(13-16)15-25-20-10-5-4-9-19(20)24-23(25)18-11-12-21(26-2)22(14-18)27-3/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSKRYAGRWAKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,4-DIMETHOXYPHENYL)-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE

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